molecular formula C9H12N4 B13078478 2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine

2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine

Cat. No.: B13078478
M. Wt: 176.22 g/mol
InChI Key: PYNDVZOSWAILOI-UHFFFAOYSA-N
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Description

2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its fused ring structure, which includes both imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylimidazole with 2,3-dimethylpyrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced imidazo[4,5-b]pyrazine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
  • 1H-imidazo[4,5-c]pyridine

Uniqueness

2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine is unique due to its specific substitution pattern and fused ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine

InChI

InChI=1S/C9H12N4/c1-4-7-12-8-9(13-7)11-6(3)5(2)10-8/h4H2,1-3H3,(H,10,11,12,13)

InChI Key

PYNDVZOSWAILOI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=NC(=C(N=C2N1)C)C

Origin of Product

United States

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